molecular formula C9H13NO2S B13496307 4-methanesulfonyl-N,2-dimethylaniline

4-methanesulfonyl-N,2-dimethylaniline

Cat. No.: B13496307
M. Wt: 199.27 g/mol
InChI Key: ZSLPWWSBKCELEV-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N,2-dimethylaniline is an organic compound with the molecular formula C9H13NO2S It is a derivative of aniline, featuring a methanesulfonyl group and two methyl groups attached to the nitrogen and carbon atoms of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methanesulfonyl-N,2-dimethylaniline can be synthesized through several methods. One common approach involves the reaction of N,2-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N,2-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-methanesulfonyl-N,2-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N,2-dimethylaniline involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A related compound with similar structural features but lacking the methanesulfonyl group.

    4-methanesulfonylaniline: Another derivative of aniline with a methanesulfonyl group but without the additional methyl groups.

Uniqueness

4-methanesulfonyl-N,2-dimethylaniline is unique due to the presence of both the methanesulfonyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N,2-dimethyl-4-methylsulfonylaniline

InChI

InChI=1S/C9H13NO2S/c1-7-6-8(13(3,11)12)4-5-9(7)10-2/h4-6,10H,1-3H3

InChI Key

ZSLPWWSBKCELEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)NC

Origin of Product

United States

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